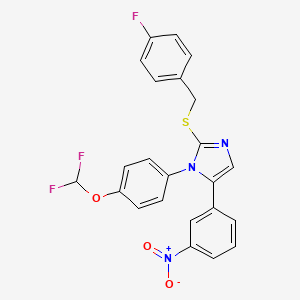

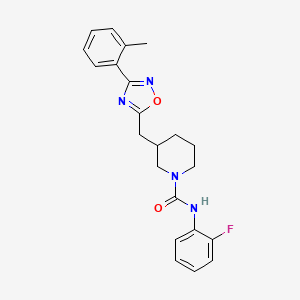

![molecular formula C18H14N4O B2559092 3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile CAS No. 2380188-88-3](/img/structure/B2559092.png)

3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile, also known as BIX-01294, is a small molecule inhibitor that targets the histone methyltransferase G9a. G9a is responsible for the methylation of histone H3 lysine 9 (H3K9), which plays a critical role in gene expression and epigenetic regulation. BIX-01294 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, neurological disorders, and viral infections.

Aplicaciones Científicas De Investigación

Green Synthesis and Biological Applications

Benzimidazole derivatives, including structures similar to 3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile, are synthesized using green chemistry approaches due to their significant biological functions. These compounds are utilized in clinical medicine as anti-ulcer, anti-tumor, and anti-viral agents. Their potential as DNA minor groove binding agents shows significant anti-tumor activity. Additionally, they serve as ligands for transition metals in model biological systems and have potential applications in treating diseases such as ischemia-reperfusion injury, hypertension, and obesity (Kathirvelan et al., 2013).

Mutagenicity Studies

Research on benzimidazole and its derivatives, including studies on mutations in Salmonella typhimurium, indicates the importance of understanding their mutagenic mode of action. Such studies are crucial for assessing the potential genetic impacts of benzimidazole-based fungicides on humans (Seiler, 1972).

Novel Benzimidazole Derivatives

The synthesis of novel benzimidazole derivatives, such as benzimidazolyl-substituted acrylonitriles and amidino-substituted benzimidazo[1,2-a]quinolines, explores their spectroscopic properties and potential biological activities. These compounds offer a broad spectrum of possible applications in pharmaceutical and biomedical research (Hranjec & Karminski-Zamola, 2007).

Catalytic Applications

The catalytic efficiency of palladium(II) in cyclizing aziridines and sulfur diimides to produce imidazolidinethiones showcases the potential of benzimidazole derivatives in facilitating novel reactions. This approach opens avenues for developing new synthetic methodologies in organic chemistry (Baeg & Alper, 1994).

Crystal Structure and Synthesis

Investigations into the crystal structure and synthesis of benzimidazole substituted acrylonitriles and benzimidazo[1,2-a]quinolines provide insights into their molecular configurations and potential as biologically active compounds. Understanding their crystal structures aids in designing drugs with specific interactions and activities (Hranjec, Pavlović, & Karminski-Zamola, 2009).

Propiedades

IUPAC Name |

3-[3-(benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c19-9-13-4-3-5-14(8-13)18(23)21-10-15(11-21)22-12-20-16-6-1-2-7-17(16)22/h1-8,12,15H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIWNFFYNIFUFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)N3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2559016.png)

![1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B2559019.png)

![4-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2559020.png)

![(E)-4-(Dimethylamino)-N-[2-(4-methyl-2-phenylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B2559021.png)

![3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide](/img/structure/B2559028.png)

![Chloro[(chlorocarbonyl)disulfanyl]methanone](/img/structure/B2559031.png)